An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic acid
An In-depth Technical Guide to 2-Chloro-6-methylpyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-6-methylpyridine-4-carboxylic acid. This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.
Chemical Identity and Physical Properties
2-Chloro-6-methylpyridine-4-carboxylic acid, also known as 2-chloro-6-methylisonicotinic acid, is a crystalline solid that is white to off-white in appearance.[1] Its core structure consists of a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.
Table 1: Physicochemical Properties of 2-Chloro-6-methylpyridine-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 171.58 g/mol | [1][2][3] |
| CAS Number | 25462-85-5 | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 208-212 °C (decomposes) | [3] |
| logP (Octanol/Water Partition Coefficient) | 1.742 | [4] |
| log₁₀WS (Water Solubility in mol/L) | -2.46 | [4] |
Synthesis and Purification
Proposed Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic acid
A potential synthetic pathway is outlined below. This protocol is based on established chemical principles and analogous transformations.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-6-methylpyridine-4-carboxylic acid (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Chlorination: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acids.
Purification
The crude 2-Chloro-6-methylpyridine-4-carboxylic acid can be purified by recrystallization.
Recrystallization Protocol:
-
Solvent Selection: Based on general principles for carboxylic acids, a mixture of ethanol and water is a suitable solvent system for recrystallization.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Gradually add hot water until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
The purity and identity of the synthesized 2-Chloro-6-methylpyridine-4-carboxylic acid can be confirmed using various analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| Melting Point | Determination of purity and preliminary identification. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation. |
| ¹³C NMR Spectroscopy | Structural elucidation and confirmation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of pyridine carboxylic acids can be adapted.
HPLC Protocol:
-
Column: A mixed-mode stationary phase column, such as Primesep 100, is suitable for separating polar, ionizable compounds like pyridine carboxylic acids.[6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid) can be used.[7]
-
Detection: UV detection at a wavelength of approximately 255 nm is appropriate for this class of compounds.[7]
Spectroscopic Data (Predicted)
While experimental spectra for 2-Chloro-6-methylpyridine-4-carboxylic acid were not found in the searched literature, the following are predicted spectra based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
Predicted ¹H NMR Data (in DMSO-d₆):
-
~13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
~7.5-8.0 ppm (s, 1H): Aromatic proton on the pyridine ring.
-
~7.3-7.8 ppm (s, 1H): Aromatic proton on the pyridine ring.
-
~2.5 ppm (s, 3H): Methyl group protons (-CH₃).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C=O (Carboxylic Acid) | ~165-175 | Typical range for carboxylic acid carbons.[8] |
| C2 (C-Cl) | ~150-155 | Deshielded due to the attached electronegative chlorine and nitrogen atoms. |
| C6 (C-CH₃) | ~155-160 | Deshielded due to the attached nitrogen atom. |
| C4 (C-COOH) | ~140-145 | Deshielded due to the attached carboxylic acid group. |
| C3, C5 (Aromatic CH) | ~120-130 | Typical range for aromatic carbons in pyridine rings. |
| CH₃ (Methyl) | ~20-25 | Typical range for methyl groups attached to an aromatic ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted FT-IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C and C=N stretching | Pyridine ring |
| ~1420 | C-H bending | Methyl group |
| ~850 | C-Cl stretch | Chloro group |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): A prominent peak at m/z 171 and an isotope peak at m/z 173 (approximately one-third the intensity) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
[M-OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group, resulting in a fragment at m/z 154/156.
-
[M-COOH]⁺: Loss of the carboxylic acid group as a radical, leading to a fragment at m/z 126/128.
Reactivity and Applications
The chemical reactivity of 2-Chloro-6-methylpyridine-4-carboxylic acid is primarily dictated by the chloro, carboxylic acid, and pyridine ring functionalities.
Reactivity
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic substitution due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including esterification, amidation, and reduction, to generate a diverse range of derivatives.[9]
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions may occur, with substitution likely directed to the 3- or 5-positions.
Applications in Drug Development and Agrochemicals
2-Chloro-6-methylpyridine-4-carboxylic acid is a valuable intermediate in the synthesis of biologically active molecules.[1]
-
Pharmaceuticals: Its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1] The ability to readily modify both the chloro and carboxylic acid groups allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1][10] The pyridine scaffold is a common feature in many commercial agrochemicals, and the specific substitution pattern of this molecule provides a template for the design of new crop protection agents.
Conclusion
2-Chloro-6-methylpyridine-4-carboxylic acid is a key chemical intermediate with a rich and versatile chemistry. Its unique structural features make it an important building block for the synthesis of a wide array of functional molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and developers in harnessing its potential for innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-6-methylpyridine-4-carboxylic acid 97 25462-85-5 [sigmaaldrich.com]
- 4. chemeo.com [chemeo.com]
- 5. prepchem.com [prepchem.com]
- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bloomtechz.com [bloomtechz.com]
- 10. nbinno.com [nbinno.com]
